molecular formula C13H20N2O3S B14443175 Dexetozoline CAS No. 77519-25-6

Dexetozoline

Cat. No.: B14443175
CAS No.: 77519-25-6
M. Wt: 284.38 g/mol
InChI Key: ZCKKHYXUQFTBIK-XPSMFNQNSA-N
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Description

Based on structural analogs and nomenclature patterns (e.g., "Dex-" prefix), it may belong to a class of benzimidazole or imidazoquinoline derivatives, which are often associated with central nervous system (CNS) modulation or antimicrobial activity . Its structural features likely include heterocyclic rings (e.g., thiazolidinone or quinazolinone moieties), as seen in related compounds .

Properties

CAS No.

77519-25-6

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

ethyl (2Z)-2-[(5S)-3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C13H20N2O3S/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15/h9,13H,3-8H2,1-2H3/b10-9-/t13-/m0/s1

InChI Key

ZCKKHYXUQFTBIK-XPSMFNQNSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/N(C(=O)[C@H](S1)N2CCCCC2)C

Canonical SMILES

CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dexetozoline involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Dexetozoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Dexetozoline has a wide range of scientific research applications, including:

Mechanism of Action

Dexetozoline exerts its effects primarily through its interaction with specific molecular targets in the body. It acts on vascular smooth muscle cells to inhibit contractions induced by noradrenaline and histamine, thereby reducing vascular tone and blood pressure. The exact molecular pathways involved include modulation of ion channels and signaling cascades that regulate muscle contraction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 6m (N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide)

  • Structural Similarities: Both Dexetozoline and Compound 6m feature thioxothiazolidinone and quinazolinone cores, suggesting shared synthetic pathways or bioactivity targets (e.g., enzyme inhibition) .
  • This compound’s substituents (unconfirmed) may prioritize metabolic stability or receptor selectivity.

Tetrazolinone Derivatives (Sumitomo Chemical, 2019)

  • Key Features : These compounds contain a 1-(2-difluoromethylphenyl)methyl group, optimizing electronic and steric properties for pesticidal or antimicrobial applications .
  • Contrast with this compound: While both classes employ fluorinated substituents, this compound’s lack of a tetrazolinone ring implies divergent pharmacological targets.

Functional Comparison with Xylometazoline

Xylometazoline , a widely used α-adrenergic agonist nasal decongestant, serves as a functional comparator despite differing structurally from this compound:

Parameter Xylometazoline This compound (Inferred)
Primary Use Acute rhinitis (vasoconstriction) Likely CNS or antimicrobial (unconfirmed)
Mechanism α1-adrenergic receptor agonism Unknown; possibly enzyme or receptor modulation
Metabolic Stability Rapid hepatic clearance (short half-life) Likely optimized for prolonged activity
Safety Profile Risk of rebound congestion with prolonged use Insufficient data

Comparison with Benzimidazole Derivatives (e.g., Isotonitazene)

Benzimidazole-based compounds like Isotonitazene (an opioid analog) highlight structural versatility:

  • Shared Features : Both this compound and benzimidazoles incorporate nitrogen-rich heterocycles, which enhance binding to biological targets (e.g., receptors, enzymes) .
  • Divergent Applications: Isotonitazene targets μ-opioid receptors, whereas this compound’s hypothetical applications (e.g., antimicrobial, CNS modulation) suggest non-opioid pathways .

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